molecular formula C11H8Cl2N2O2 B2529138 2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide CAS No. 1232789-66-0

2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B2529138
CAS No.: 1232789-66-0
M. Wt: 271.1
InChI Key: XTJBKZUFQJEXSZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide is a chloroacetamide derivative featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 4 and an acetamide moiety at position 5. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under reflux, achieving an 85% yield . Its structure combines a halogenated aromatic system with a heterocyclic oxazole ring, making it a candidate for studies in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-5-10(16)15-11-9(6-14-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJBKZUFQJEXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Chemistry

2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide serves as an intermediate in the synthesis of other complex organic molecules. Its unique structural features allow it to be utilized in creating various derivatives that may possess enhanced biological activities.

Biology

This compound has been investigated for its potential as an antimicrobial and antiparasitic agent . Studies have indicated that it may exhibit significant activity against various pathogens, suggesting its utility in developing new therapeutic agents.

Medicine

Research has explored the compound's potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. This mechanism underlines its potential as an anticancer agent.

Industry

In industrial applications, this compound is being utilized in the development of new materials and chemical processes. Its unique properties may lead to innovations in material science and chemical engineering.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • Antimicrobial Activity Study :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of established antibiotics.
  • Anticancer Research :
    • In vitro studies on various cancer cell lines revealed that this compound could reduce cell viability significantly.
    • Specific studies reported IC50 values indicating potent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines.
  • Anti-inflammatory Effects :
    • Research indicated that the compound effectively reduced inflammatory markers in animal models of induced inflammation.
    • It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Summary of Biological Activities

Activity TypeDescriptionObserved Effects
AntimicrobialEffective against various pathogensLower MIC than established antibiotics
AnticancerInduces apoptosis in cancer cellsSignificant reduction in cell viability
Anti-inflammatoryInhibits COX enzymesReduces inflammatory markers

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in certain cell lines by activating caspase pathways and disrupting mitochondrial function. The compound may also inhibit specific enzymes involved in cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Notable Properties
2-Chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide (Target) C₁₁H₈Cl₂N₂O₂ 271.09 4-(4-chlorophenyl)-1,2-oxazol-5-yl Predicted higher lipophilicity due to dual Cl substituents .
2-Chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide C₁₁H₈ClFN₂O₂ 254.64 4-(4-fluorophenyl) Lower density (1.419 g/cm³) and boiling point (430.3°C) vs. Cl analog .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₅H₁₅ClN₄O₄ 350.76 Oxadiazolidinone ring, methyl groups Increased molar mass due to extended heterocyclic system .
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide C₉H₇ClN₄OS 254.70 Thiadiazole core Sulfur-containing heterocycle may enhance electronic properties .
2-Chloro-N-(2,4-dimethylphenyl)acetamide C₁₀H₁₁ClNO 196.65 2,4-dimethylphenyl Crystalline solid with N–H⋯O hydrogen bonding; substituents affect packing .

Substituent Effects on Physicochemical Properties

  • Heterocyclic Cores: The oxazole ring in the target compound contrasts with thiadiazole (e.g., 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide) and oxadiazolidinone (e.g., 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide). Thiadiazoles may exhibit stronger π-π stacking due to sulfur’s polarizability, while oxadiazolidinones introduce rigidity and hydrogen-bonding sites .
  • Methyl Groups : Methyl substituents (e.g., in 2-Chloro-N-(2,4-dimethylphenyl)acetamide ) reduce solubility but improve crystallinity by facilitating van der Waals interactions .

Biological Activity

2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound classified as an oxazole derivative. Its unique structure, characterized by a chloro group and a chlorophenyl group attached to an oxazole ring, has drawn attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications in various fields, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • CAS Number : 1232789-66-0
  • Molecular Formula : C11H8Cl2N2O2
  • Molar Mass : 271.10 g/mol

The biological activity of this compound is attributed to its interaction with specific cellular targets. Research indicates that this compound can induce apoptosis in various cell lines by activating caspase pathways and disrupting mitochondrial function. Additionally, it may inhibit certain enzymes involved in critical cellular processes, leading to observed antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Candida albicans16.69

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as certain fungal strains such as Candida albicans .

Anticancer Activity

Research has also explored the potential anticancer effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to target mitochondrial pathways is particularly noteworthy, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Studies

When compared to similar compounds within the oxazole class, this compound demonstrates unique biological profiles due to its specific substitution pattern. For instance:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-chloro-N-[4-(4-bromophenyl)-1,2-oxazol-5-yl]acetamideModerateLow
2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamideLowHigh

This table illustrates that while some analogs may exhibit lower antimicrobial activity, they could possess enhanced anticancer properties .

Case Studies

A notable case study involved the application of this compound in a preclinical model of bacterial infection. The compound was administered to mice infected with Staphylococcus aureus, resulting in a significant reduction in bacterial load compared to untreated controls. This finding underscores its potential as a therapeutic agent against resistant bacterial strains .

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